

Erastin: A Comprehensive Technical Guide to a Potent Inducer of Ferroptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Erastin**

Cat. No.: **B1684096**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erastin is a small molecule compound that has garnered significant attention in the scientific community for its ability to induce a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.^{[1][2]} Initially identified for its selective lethality towards cancer cells harboring RAS mutations, **Erastin**'s mechanism of action is primarily centered on the inhibition of the cystine/glutamate antiporter system Xc- and the modulation of mitochondrial voltage-dependent anion channels (VDACs).^{[1][3][4]} This guide provides an in-depth technical overview of **Erastin**, detailing its chemical properties, mechanism of action, and the signaling pathways it perturbs. Furthermore, it includes a compilation of its efficacy in various cancer cell lines and detailed protocols for key experimental assays used in its study.

Introduction

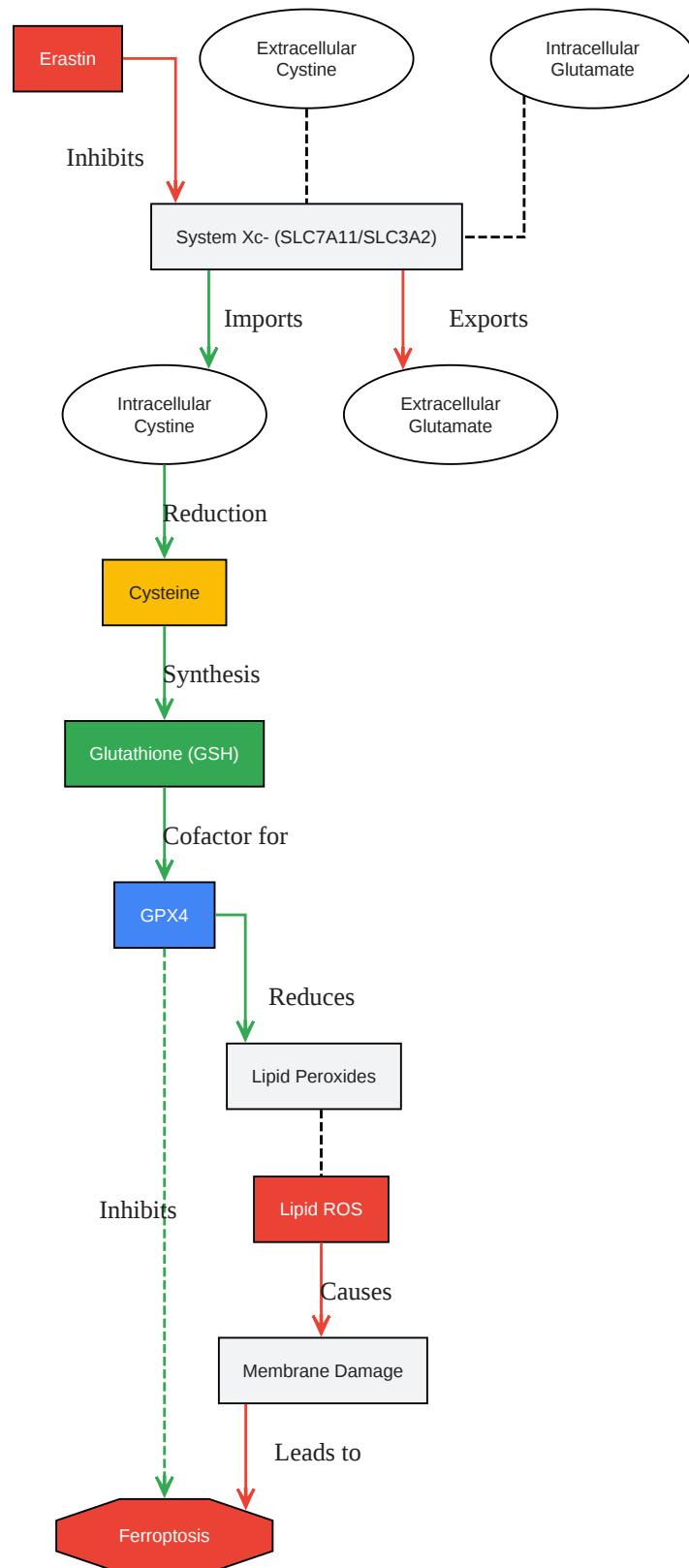
Discovered in 2003, **Erastin** was named for its ability to eradicate cells expressing both RAS and the small T oncoprotein of SV40.^[2] Unlike traditional chemotherapy agents that induce apoptosis, **Erastin** triggers a distinct cell death pathway characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).^{[1][4]} This process, termed ferroptosis, has emerged as a promising therapeutic strategy for cancers that are resistant to conventional treatments. **Erastin**'s ability to selectively target cancer cells with specific genetic backgrounds, such as mutations in the RAS-RAF-MEK pathway, makes it a valuable tool for both basic research and drug development.^[3]

Chemical and Physical Properties

Erastin is a synthetic organic molecule with the following properties:

Property	Value
IUPAC Name	2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4(3H)-one
Molecular Formula	C ₃₀ H ₃₁ ClN ₄ O ₄
Molecular Weight	547.05 g/mol
CAS Number	571203-78-6
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action and Signaling Pathways


Erastin induces ferroptosis through a multi-pronged attack on cellular redox homeostasis. The primary mechanisms involve the inhibition of the system Xc- cystine/glutamate antiporter and the modulation of VDACs.

Inhibition of System Xc- and Glutathione Depletion

The canonical pathway of **Erastin**-induced ferroptosis begins with the inhibition of the system Xc- antiporter, which is composed of the SLC7A11 and SLC3A2 subunits. This transporter is responsible for the import of extracellular cystine in exchange for intracellular glutamate.

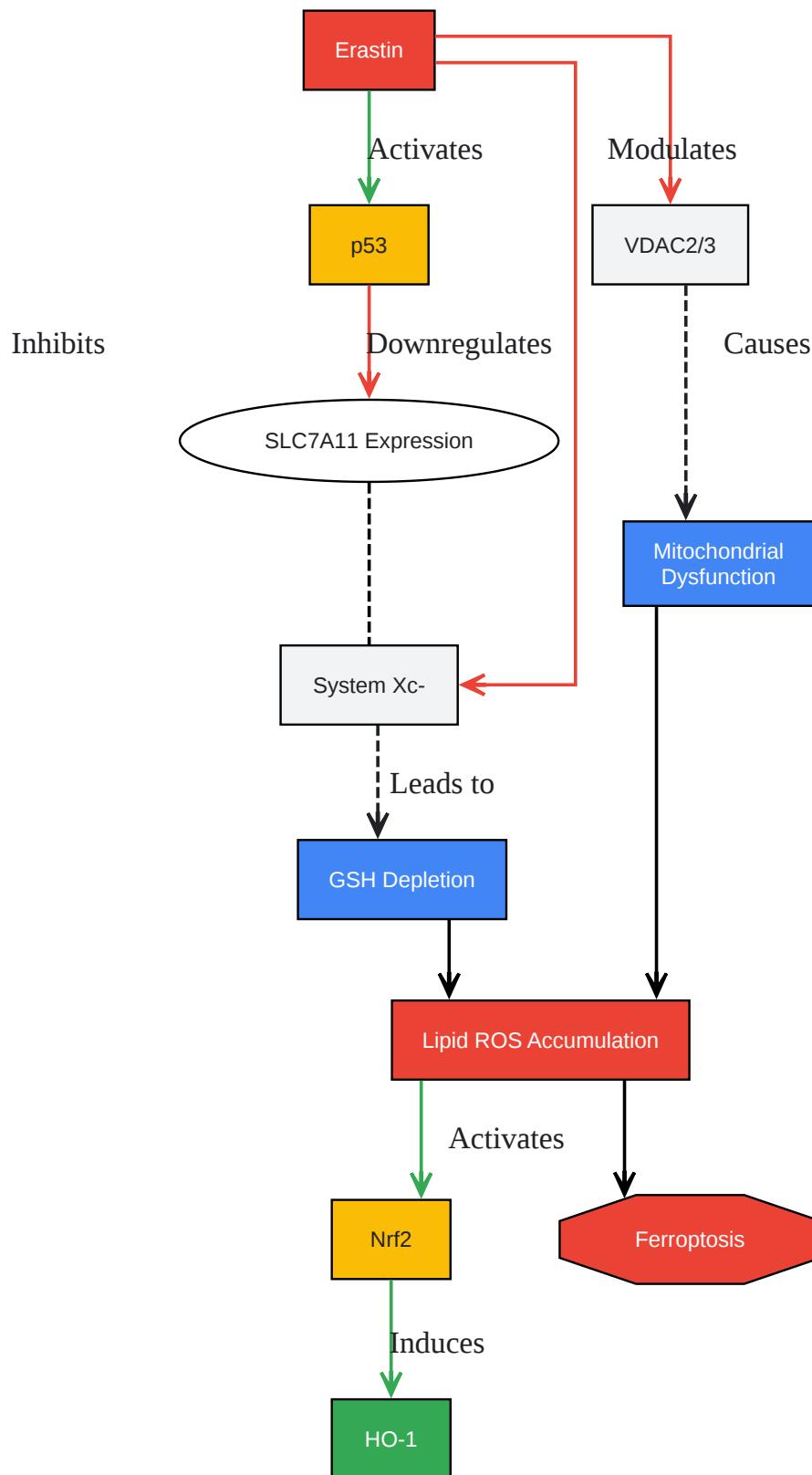
- Cystine Deprivation: By blocking system Xc-, **Erastin** prevents the uptake of cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH).
- GSH Depletion: The resulting intracellular cysteine deficiency leads to a rapid depletion of the cellular GSH pool.
- GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize lipid peroxides. The depletion of GSH renders GPX4 inactive.

- Lipid Peroxidation: In the absence of functional GPX4, lipid ROS accumulate unchecked, leading to extensive damage to cellular membranes and ultimately, cell death.

[Click to download full resolution via product page](#)

Caption: **Erastin** inhibits System Xc-, leading to GSH depletion and ferroptosis.

Modulation of Voltage-Dependent Anion Channels (VDACs)


Erastin also directly interacts with VDAC2 and VDAC3, which are proteins located in the outer mitochondrial membrane.

- VDAC Opening: **Erastin** binding is thought to induce a conformational change in VDACs, leading to their opening.
- Mitochondrial Dysfunction: The opening of VDACs disrupts mitochondrial function, leading to an increase in mitochondrial ROS production and alterations in cellular metabolism. This contributes to the overall oxidative stress that drives ferroptosis.

Involvement of p53 and Nrf2/HO-1 Pathways

Recent studies have revealed the involvement of other signaling pathways in **Erastin**-induced ferroptosis.

- p53-mediated Ferroptosis: In some cellular contexts, **Erastin** can activate the tumor suppressor p53. Activated p53 can then downregulate the expression of SLC7A11, further inhibiting cystine uptake and promoting ferroptosis.[\[1\]](#)
- Nrf2/HO-1 Pathway Activation: **Erastin** treatment has been shown to activate the Nrf2/HO-1 signaling pathway.[\[3\]\[5\]](#) While Nrf2 is typically a key regulator of the antioxidant response, its sustained activation in the context of overwhelming oxidative stress from **Erastin** may contribute to the ferroptotic process.[\[3\]\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Overview of signaling pathways modulated by **Erastin**.

Efficacy in Cancer Cell Lines

Erastin has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, particularly those with RAS mutations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

Cell Line	Cancer Type	IC50 (μM)	Reference
HeLa	Cervical Cancer	30.88	[3] [5]
SiHa	Cervical Cancer	29.40	[3] [5]
NCI-H1975	Lung Adenocarcinoma	5	[6]
HeLa	Cervical Cancer	3.5	[6]
MDA-MB-231	Breast Cancer	40	[7] [8]
MCF-7	Breast Cancer	80	[8]
HGC-27	Gastric Cancer	14.39	[9]
PANC-1	Pancreatic Cancer	~10-20 (estimated from graph)	[10]
MM.1S	Multiple Myeloma	~15 (estimated from graph)	[11]
RPMI8226	Multiple Myeloma	~10 (estimated from graph)	[11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of **Erastin**.

Cell Viability Assay (CCK-8/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Erastin** (dissolved in DMSO)
- 96-well plates
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density that will allow for 70-80% confluence at the time of treatment. Incubate overnight.
- Treatment: Prepare serial dilutions of **Erastin** in complete cell culture medium. Remove the old medium from the wells and add the **Erastin**-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest **Erastin** dose.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Reagent Addition:
 - CCK-8: Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours.
 - MTT: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours. After incubation, add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

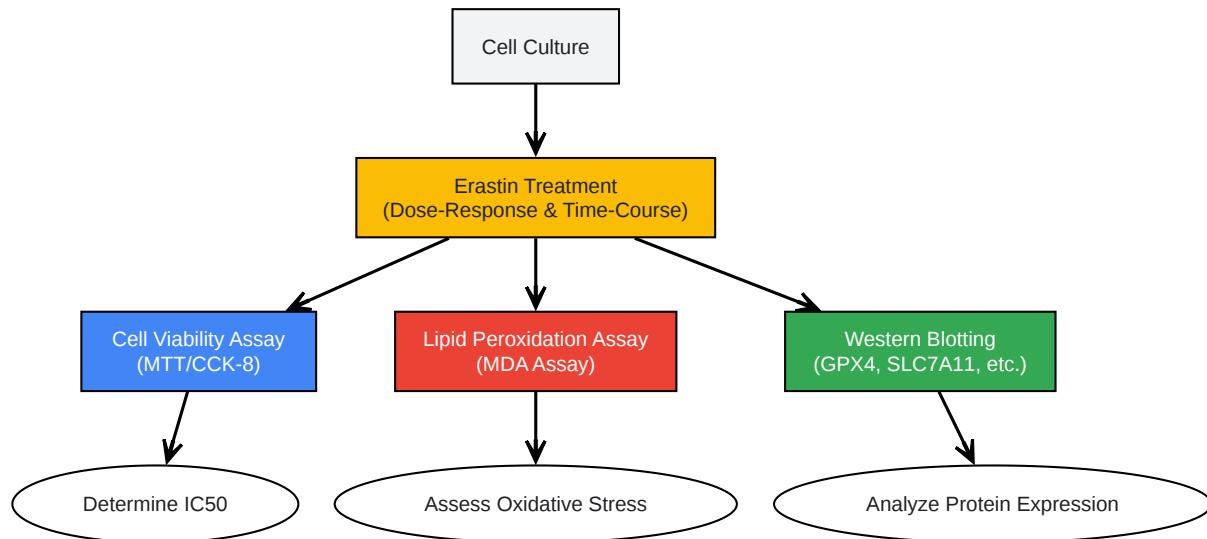
- Treated cells
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer
- BCA Protein Assay Kit
- MDA Assay Kit (Thiobarbituric Acid Reactive Substances - TBARS)

Procedure:

- Cell Lysis: After treatment with **Erastin**, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- MDA Reaction: Follow the manufacturer's protocol for the MDA assay kit. This typically involves mixing the cell lysate with a thiobarbituric acid (TBA) solution and incubating at high temperature (e.g., 95°C) for a specified time.
- Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm using a microplate reader.
- Analysis: Calculate the MDA concentration based on a standard curve and normalize it to the protein concentration of each sample.

Western Blotting for Ferroptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in ferroptosis.


Materials:

- Treated cells
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-HO-1, anti-Nrf2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Protein Extraction: Lyse the treated cells and quantify the protein concentration.
- SDS-PAGE: Separate 20-40 μ g of protein per lane on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using an imaging system.

- Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β -actin).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 5. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ferroptosis Inducer Erastin Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Erastin: A Comprehensive Technical Guide to a Potent Inducer of Ferroptosis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684096#what-is-erastin-and-what-does-it-do\]](https://www.benchchem.com/product/b1684096#what-is-erastin-and-what-does-it-do)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com